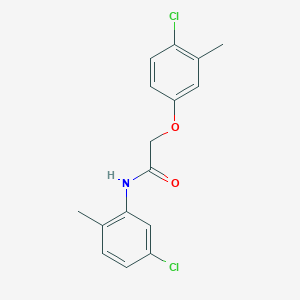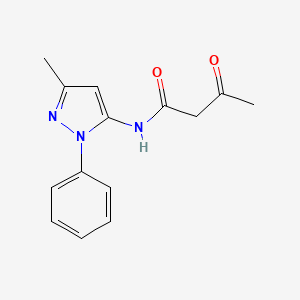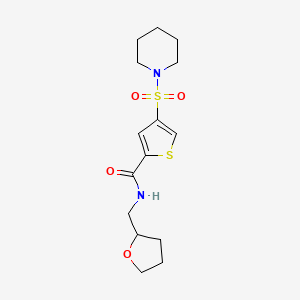![molecular formula C15H12ClN5O B5592316 3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)
3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPHD and is known to exhibit various biochemical and physiological effects. In We will also discuss the scientific research applications of CPHD and list future directions for further research.
科学的研究の応用
CPHD has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a promising compound for further investigation. Some of the scientific research applications of CPHD include:
1. Anti-inflammatory activity: CPHD has been shown to exhibit anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines.
2. Anticancer activity: CPHD has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
3. Antioxidant activity: CPHD has been shown to exhibit antioxidant activity by scavenging free radicals.
作用機序
The mechanism of action of CPHD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CPHD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
CPHD has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, CPHD has been shown to scavenge free radicals and inhibit lipid peroxidation.
実験室実験の利点と制限
CPHD has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It exhibits various biochemical and physiological effects, making it a promising compound for further investigation. However, there are also some limitations to using CPHD in laboratory experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for further research on CPHD. Some possible areas of investigation include:
1. Elucidating the mechanism of action of CPHD: Further studies are needed to fully understand how CPHD inhibits the activity of enzymes and signaling pathways.
2. Investigating the potential therapeutic applications of CPHD: CPHD has shown promise as a potential anti-inflammatory and anticancer agent. Further studies are needed to investigate its potential therapeutic applications.
3. Developing new derivatives of CPHD: Derivatives of CPHD may exhibit improved solubility and bioactivity, making them more useful for laboratory experiments and potential therapeutic applications.
Conclusion
In conclusion, CPHD is a promising compound for scientific research due to its various biochemical and physiological effects. Its synthesis method is relatively simple, and it exhibits potential applications in anti-inflammatory and anticancer research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of CPHD involves the reaction of 3-amino-1-phenyl-1H-pyrazole-4,5-dione with 4-chlorobenzaldehyde hydrazone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization techniques.
特性
IUPAC Name |
5-amino-4-[(4-chlorophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-10-6-8-11(9-7-10)18-19-13-14(17)20-21(15(13)22)12-4-2-1-3-5-12/h1-9,20H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHCMPBSETUIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)N)N=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)

![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)

![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)
![4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5592296.png)
![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
![4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5592309.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)
![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)